molecular formula C6H11BF3K B6169288 potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide CAS No. 1273440-63-3

potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide

Cat. No.: B6169288
CAS No.: 1273440-63-3
M. Wt: 190.1
InChI Key:
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Description

Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by its trifluoroborate group, which imparts unique reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a suitable trifluoroborane source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, often involves large-scale reactions in specialized reactors. The process includes stringent control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is typically obtained as a free-flowing crystalline solid, which is stable to air and moisture .

Chemical Reactions Analysis

Types of Reactions

Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds .

Scientific Research Applications

Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide has several scientific research applications:

    Chemistry: It is widely used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability properties. Compared to other potassium trifluoroborates, it offers enhanced stability and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

CAS No.

1273440-63-3

Molecular Formula

C6H11BF3K

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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